molecular formula C16H25N3O B1373672 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide CAS No. 1218166-69-8

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide

Cat. No.: B1373672
CAS No.: 1218166-69-8
M. Wt: 275.39 g/mol
InChI Key: LOTUEVOINOULMC-UHFFFAOYSA-N
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Description

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide is a synthetic organic compound with the molecular formula C16H25N3O. It is characterized by the presence of an amino group, a pyrrolidine ring, and a phenyl ring, making it a versatile molecule in various chemical and biological applications .

Biochemical Analysis

Cellular Effects

The effects of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular function. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity, as it can modulate the activity of these biomolecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Long-term studies have shown that it can have sustained effects on cellular function, although its stability may decrease over time, leading to reduced activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or metabolic disruption . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit specific metabolic reactions, leading to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can affect its localization and accumulation within specific cellular compartments, influencing its overall activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its activity, as it may interact with different biomolecules within these compartments, leading to varied biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-amino-N-(3-pyrrolidin-1-ylphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-3-9-15(17)16(20)18-13-7-6-8-14(12-13)19-10-4-5-11-19/h6-8,12,15H,2-5,9-11,17H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTUEVOINOULMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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